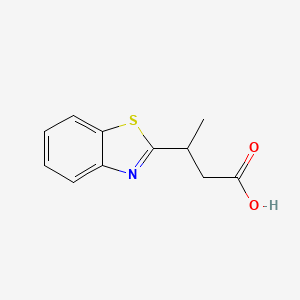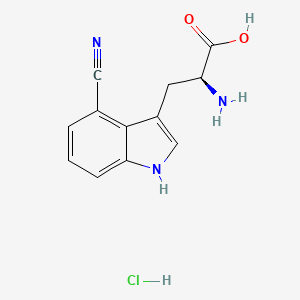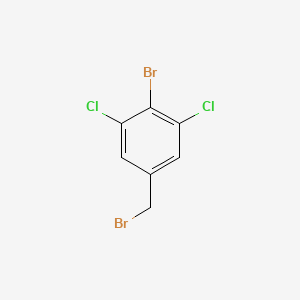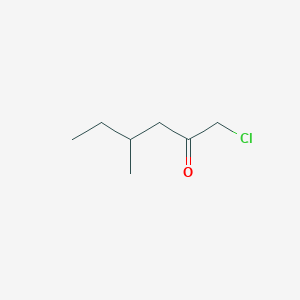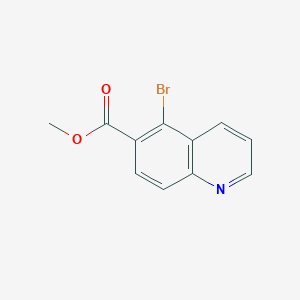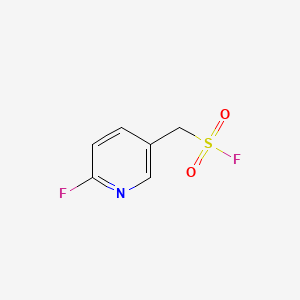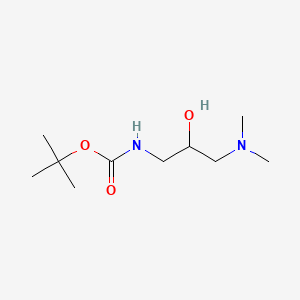
Tert-butyl (3-(dimethylamino)-2-hydroxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate: is a chemical compound commonly used in organic synthesis, particularly in the protection of amine groups. This compound is part of the carbamate family, which are esters of carbamic acid. It is often employed in peptide synthesis and other organic reactions due to its stability and ease of removal under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(dimethylamino)-2-hydroxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by the elimination of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate can be scaled up using similar reaction conditions. The process involves careful control of temperature and pH to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate is widely used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups while protecting the amine from unwanted reactions.
Biology: In biological research, this compound is used in the synthesis of peptides and proteins. It helps in the stepwise construction of peptide chains by protecting the amine groups during the coupling reactions.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It ensures the stability and integrity of the amine groups during the drug synthesis process.
Industry: In the industrial sector, tert-butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate is used in the production of various chemicals and materials. It is employed in the synthesis of polymers, resins, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness: tert-Butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate is unique due to its combination of a dimethylamino group and a hydroxyl group, which provides additional functionality and reactivity compared to other similar carbamates. This makes it particularly useful in complex organic syntheses where multiple functional groups need to be protected or modified.
Propriétés
Formule moléculaire |
C10H22N2O3 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
tert-butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)11-6-8(13)7-12(4)5/h8,13H,6-7H2,1-5H3,(H,11,14) |
Clé InChI |
YNVXUOQTIOGMLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









